Thermal Processing Window Differentiation: Elevated Boiling Point vs. Mono-Piperidine Analogs
The target compound exhibits a significantly higher boiling point compared to its monomeric analog, 4-methylpiperidine, and other common piperidine derivatives [1]. This property is a direct consequence of its higher molecular weight and dimeric structure . A lower vapor pressure at elevated processing temperatures reduces material loss and facilitates more consistent curing profiles in high-temperature applications such as epoxy curing or polyurethane manufacturing.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 259.9 °C |
| Comparator Or Baseline | 4-Methylpiperidine (124 °C) [1]; N-Methylpiperidine (106-107 °C) ; 1,1'-Methylenebispiperidine (122-123 °C at 15 mmHg) |
| Quantified Difference | ~135 °C higher than 4-methylpiperidine; >150 °C higher than N-methylpiperidine |
| Conditions | Standard atmospheric pressure (760 mmHg) for target and comparators 1 & 2; reduced pressure (15 mmHg) for comparator 3. |
Why This Matters
This large boiling point difference translates to a much wider thermal processing window and reduced volatility, which is critical for industrial processes requiring high-temperature curing or stability.
- [1] Chembase.cn. (n.d.). 4-Methylpiperidine. Physical Properties. View Source
